5-Methyl-2-phenylpyrimidine
Description
5-Methyl-2-phenylpyrimidine is a pyrimidine derivative featuring a methyl group at position 5 and a phenyl substituent at position 2 of the heterocyclic ring. Pyrimidines are aromatic nitrogen-containing heterocycles with broad applications in medicinal chemistry, agrochemicals, and materials science.
Properties
CAS No. |
77232-48-5 |
|---|---|
Molecular Formula |
C11H10N2 |
Molecular Weight |
170.21g/mol |
IUPAC Name |
5-methyl-2-phenylpyrimidine |
InChI |
InChI=1S/C11H10N2/c1-9-7-12-11(13-8-9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
SOLSXWAKUGOABS-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(N=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CN=C(N=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Methyl-2-phenylpyrimidine with pyrimidine derivatives bearing variations in substituent type, position, and electronic properties. Key differences in physical-chemical properties, synthetic routes, and applications are highlighted.
Substituent Variations in Fluorinated Pyrimidines
5-Fluoropyrimidine-2-carbonitrile (CAS 1416372-67-2):
- Structure : Fluorine at position 5, nitrile at position 2.
- Properties : The electron-withdrawing fluorine and nitrile groups reduce electron density on the pyrimidine ring, enhancing electrophilic reactivity.
- Applications : Fluorinated pyrimidines are widely used as intermediates in anticancer and antiviral agents due to improved metabolic stability .
5-Fluoro-2-methylpyrimidin-4-amine (CAS 675-21-8):
- Structure : Fluorine at position 5, methyl at position 2, and amine at position 3.
- Properties : The amine group enables hydrogen bonding, increasing solubility in polar solvents compared to this compound.
- Synthesis : Likely involves halogenation and nucleophilic substitution, as seen in palladium-catalyzed cross-coupling reactions for related compounds .
Hydroxyphenyl and Methoxy Derivatives
- 5-(2-Hydroxyphenyl)-2-hydroxypyrimidine (CAS 1820638-81-0): Structure: Hydroxyl groups on both the pyrimidine (position 2) and phenyl ring. This contrasts with the lipophilic methyl and phenyl groups in this compound. Applications: Hydroxyphenyl derivatives are explored as kinase inhibitors or fluorescent probes .
- 5-(4-Methoxyphenyl)pyrimidin-2-amine (CAS N/A): Structure: Methoxy group on the para position of the phenyl ring and amine at position 2. Synthesis: Likely employs Buchwald-Hartwig amination or Suzuki-Miyaura coupling, as demonstrated for arylpyrimidines in and .
Halogenated and Sulfonyl Derivatives
2-Chloro-5-(phenylmethoxy)-pyrimidine (CAS 138274-14-3):
5-(Methylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine (CAS 1708269-59-3):
- Structure : Methylsulfonyl at position 5 and m-tolyl at position 4.
- Properties : The sulfonyl group is strongly electron-withdrawing, polarizing the ring and enhancing interactions with charged biological targets. This contrasts with the electron-donating methyl group in the target compound.
- Applications : Sulfonyl-containing pyrimidines are common in kinase inhibitors and anti-inflammatory agents .
Structural and Functional Comparison Table
| Compound Name | Substituents (Positions) | Key Properties | Applications | References |
|---|---|---|---|---|
| This compound | Methyl (5), Phenyl (2) | Lipophilic, moderate reactivity | Hypothesized drug intermediates | [1, 5] |
| 5-Fluoropyrimidine-2-carbonitrile | Fluoro (5), Nitrile (2) | High electrophilicity, metabolic stability | Antiviral/anticancer agents | [4] |
| 5-(2-Hydroxyphenyl)-2-hydroxypyrimidine | Hydroxyl (2, phenyl) | Hydrophilic, tautomerism | Kinase inhibitors | [6] |
| 5-(4-Methoxyphenyl)pyrimidin-2-amine | Methoxy (phenyl), Amine (2) | Enhanced solubility, H-bond donor | Bioactive scaffolds | [7] |
| 5-(Methylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine | Methylsulfonyl (5), m-Tolyl (4) | Polar, target-specific interactions | Kinase inhibitors | [5] |
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